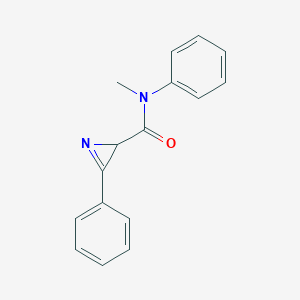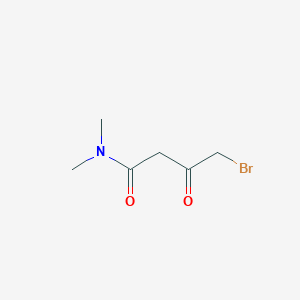![molecular formula C21H24N2O3 B14292035 Bis[4-(morpholin-4-yl)phenyl]methanone CAS No. 115043-23-7](/img/structure/B14292035.png)
Bis[4-(morpholin-4-yl)phenyl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-Dimorpholinobenzophenone is an organic compound that belongs to the class of benzophenones. Benzophenones are characterized by a ketone group attached to two phenyl groups. This compound is known for its unique chemical structure, which includes two morpholine rings attached to the benzophenone core. The presence of morpholine rings imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Dimorpholinobenzophenone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where benzene is reacted with a morpholine derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under controlled temperature and pressure conditions to yield the desired product.
Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. In this method, a halogenated benzophenone derivative is reacted with a morpholine boronic acid in the presence of a palladium catalyst and a base. The reaction conditions typically include an inert atmosphere, elevated temperature, and a suitable solvent.
Industrial Production Methods
Industrial production of 4,4’-Dimorpholinobenzophenone often involves large-scale batch or continuous processes. The choice of method depends on factors such as cost, yield, and environmental considerations. The Friedel-Crafts acylation method is commonly used in industrial settings due to its simplicity and scalability. advancements in green chemistry have led to the development of more sustainable methods, such as palladium-catalyzed cross-coupling reactions, which offer higher selectivity and reduced waste generation.
化学反应分析
Types of Reactions
4,4’-Dimorpholinobenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: The morpholine rings can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under controlled conditions to achieve the desired reduction.
Substitution: Substitution reactions often involve reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides. The reactions are conducted in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 4,4’-Dimorpholinobenzophenone can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the morpholine rings, leading to a wide range of derivatives.
科学研究应用
4,4’-Dimorpholinobenzophenone has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of polymers, coatings, and other materials due to its unique chemical properties.
作用机制
The mechanism of action of 4,4’-Dimorpholinobenzophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical structure and functional groups. For example, it may inhibit certain enzymes involved in oxidative stress pathways, leading to potential therapeutic effects. The exact molecular targets and pathways are subjects of ongoing research.
相似化合物的比较
Similar Compounds
4,4’-Dihydroxybenzophenone: This compound has hydroxyl groups instead of morpholine rings, leading to different chemical and physical properties.
4,4’-Dimethoxybenzophenone: The presence of methoxy groups imparts distinct reactivity and applications compared to 4,4’-Dimorpholinobenzophenone.
4,4’-Diaminobenzophenone: Amino groups replace the morpholine rings, resulting in different biological activities and uses.
Uniqueness
4,4’-Dimorpholinobenzophenone is unique due to the presence of morpholine rings, which provide enhanced solubility, stability, and reactivity. These properties make it valuable in applications where other benzophenone derivatives may not be suitable. Its versatility in undergoing various chemical reactions and its potential biological activities further distinguish it from similar compounds.
属性
CAS 编号 |
115043-23-7 |
|---|---|
分子式 |
C21H24N2O3 |
分子量 |
352.4 g/mol |
IUPAC 名称 |
bis(4-morpholin-4-ylphenyl)methanone |
InChI |
InChI=1S/C21H24N2O3/c24-21(17-1-5-19(6-2-17)22-9-13-25-14-10-22)18-3-7-20(8-4-18)23-11-15-26-16-12-23/h1-8H,9-16H2 |
InChI 键 |
ASRXUFOOVGGBFU-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)N4CCOCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


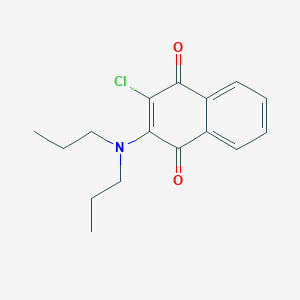

![1-[2-(Pyridin-4-yl)-1-benzofuran-5-yl]ethan-1-one](/img/structure/B14291969.png)
![Phenyl bis[2-(1-phenylethyl)phenyl] phosphate](/img/structure/B14291976.png)
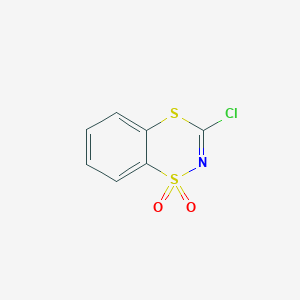
![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 3-methyl-](/img/structure/B14291988.png)
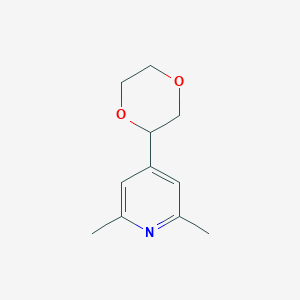
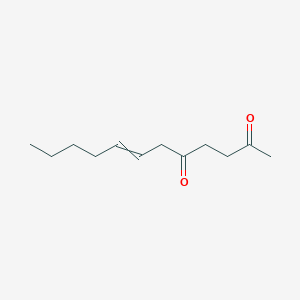
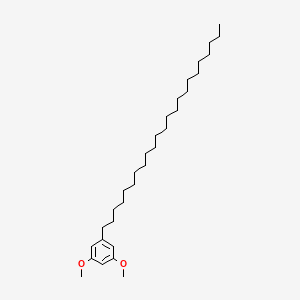


![(1E)-3-Phenyl-1-{2-[(E)-phenyldiazenyl]phenyl}triaz-1-ene](/img/structure/B14292027.png)
